Uridine Diphosphate-N-Azidoacetylglucosamine, commonly referred to as Uridine Diphosphate-GlcNaz, is a chemically modified nucleotide sugar that plays a significant role in various biochemical processes, particularly in glycosylation reactions. This compound is essential for the biosynthesis of glycoproteins and glycolipids, which are critical for cellular functions and signaling. The incorporation of an azido group allows for bioorthogonal labeling, making it a valuable tool in chemical biology for studying glycosylation pathways and protein interactions.
Uridine Diphosphate-GlcNaz is synthesized from its precursor, Uridine Diphosphate-N-Acetylglucosamine (UDP-GlcNAc), which is a naturally occurring nucleotide sugar involved in glycosylation. The azido modification is introduced through specific chemical reactions or enzymatic pathways that utilize glycosyltransferases.
Uridine Diphosphate-GlcNaz belongs to the class of nucleotide sugars, specifically categorized under modified nucleotide sugars due to the presence of the azido group. It is classified as a bioorthogonal reagent due to its ability to participate in selective chemical reactions without interfering with biological systems.
The synthesis of Uridine Diphosphate-GlcNaz can be achieved through several methods, predominantly focusing on enzymatic and chemoenzymatic approaches. A notable method involves using the glycosyltransferase OleD TDP-16, which catalyzes the formation of UDP-GlcNaz from UDP and 2-chloro-4-nitrophenyl GlcNAz. This one-step synthesis avoids the complications of multiple reaction steps and purification of intermediates, making it efficient for large-scale production .
Technical Details:
The molecular structure of Uridine Diphosphate-GlcNaz consists of a uridine moiety linked to two phosphate groups and an N-azidoacetylglucosamine unit. The presence of the azido group at the acetyl position distinguishes it from its parent compound UDP-GlcNAc.
Key structural data includes:
Uridine Diphosphate-GlcNaz participates in various chemical reactions, particularly in bioorthogonal chemistry. It can undergo click chemistry reactions, such as Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for selective labeling of biomolecules .
Technical Details:
The mechanism by which Uridine Diphosphate-GlcNaz exerts its effects involves its incorporation into glycoproteins and glycolipids during glycosylation processes. The azido group provides a handle for subsequent labeling or modification without disrupting normal cellular functions.
Research indicates that enzymes such as MurA, MurB, and MurC can utilize UDP-GlcNAz in their catalytic processes, showcasing its role in modifying cell wall precursors and facilitating bioorthogonal labeling .
Studies have shown that Uridine Diphosphate-GlcNaz can be effectively used in metabolic labeling experiments to visualize glycosylation patterns in cells .
Uridine Diphosphate-GlcNaz has several applications in scientific research:
The versatility and utility of Uridine Diphosphate-N-Azidoacetylglucosamine make it an invaluable compound in both basic research and applied sciences, particularly in understanding complex biological systems involving carbohydrate modifications.
Uridine diphosphate-N-azidoacetylglucosamine (UDP-GlcNAz) is a synthetically modified nucleotide sugar in which the acetyl group (-COCH₃) of natural uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is replaced by an azidoacetyl moiety (-COCH₂N₃) [9]. This strategic substitution introduces a bioorthogonal azide functional group while largely preserving the core molecular architecture. The compound exists as a disodium salt (UDP-GlcNAz·2Na) with the molecular formula C₁₇H₂₄N₆O₁₇P₂Na₂ and a molecular weight of 692.05 g/mol [9]. Structurally, it retains the uridine diphosphate moiety linked to a glucosamine derivative via a pyrophosphate bridge. The key distinction resides in the N-azido modification on the glucosamine ring, which replaces the N-acetyl group of UDP-GlcNAc. This modification minimally alters the overall steric bulk but introduces a highly reactive chemical handle (Table 1).
Table 1: Structural Comparison of UDP-GlcNAz and UDP-GlcNAc
Feature | UDP-GlcNAc | UDP-GlcNAz | Functional Implication |
---|---|---|---|
N-Linked Group | -N-CO-CH₃ (Acetamido) | -N-CO-CH₂N₃ (Azidoacetamido) | Introduces bioorthogonal azide handle |
Molecular Formula | C₁₇H₂₇N₃O₁₇P₂ | C₁₇H₂₄N₆O₁₇P₂Na₂ | Sodium salt enhances solubility |
Reactive Group | None (biologically inert) | -N₃ (Azide) | Enables click chemistry conjugation |
Biosimilarity | Native substrate | High structural mimicry | Recognized by many glycosyltransferases |
Analytical characterization, typically via reverse-phase LC-ESI/MS, reveals distinct chromatographic and mass spectral profiles compared to UDP-GlcNAc. Separation employs C8 columns with methanol/acetonitrile/ammonium acetate mobile phases, where UDP-GlcNAz exhibits altered retention due to the azide's polarity [9]. Mass spectrometry confirms the identity through characteristic m/z shifts corresponding to the azide modification and sodium adducts.
The development of UDP-GlcNAz emerged from parallel advancements in bioorthogonal chemistry and metabolic glycan engineering during the late 1990s and early 2000s. Carolyn Bertozzi's pioneering work on Staudinger ligation (2000) established the foundation for using azides as non-perturbing chemical handles in living systems [9]. This methodology necessitated the biosynthesis of azide-bearing biomolecules within cells.
Initial efforts focused on feeding peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz) to mammalian cells, where intracellular esterases liberated GlcNAz, which was subsequently metabolized into UDP-GlcNAz via the hexosamine salvage pathway [9]. However, bacterial systems like Escherichia coli posed challenges due to the absence of efficient salvage pathways. A breakthrough came with the introduction of exogenous kinases, particularly the Bifidobacterium longum enzyme NahK, which phosphorylates GlcNAz to GlcNAz-1-phosphate. This intermediate is then converted to UDP-GlcNAz by endogenous bacterial enzymes like GlmU (Figure 1) [3].
Chemical synthesis routes were simultaneously refined to produce gram quantities of UDP-GlcNAz. The first robust synthetic protocol, validated by Vocadlo et al. in 2003, confirmed its utility as a substrate for O-GlcNAc transferase (OGT) both in vitro and in living cells [9]. This established UDP-GlcNAz as a critical tool for probing O-GlcNAcylation dynamics.
Table 2: Key Milestones in UDP-GlcNAz Development
Year | Development | Significance |
---|---|---|
2000 | Bertozzi introduces Staudinger ligation | Enabled bioorthogonal tagging of azide-labeled glycans |
2003 | Vocadlo synthesizes UDP-GlcNAz; shows OGT activity | First direct biochemical validation as OGT substrate |
2010s | NahK engineering in E. coli for UDP-GlcNAz production | Solved bacterial metabolic incorporation challenges |
2020s | Exo-enzymatic cell-surface remodeling applications | Expanded utility beyond metabolic labeling |
UDP-GlcNAz functions as a biochemical surrogate for natural UDP-GlcNAc, but its azide modification confers distinct biochemical properties and reactivity.
Enzyme Recognition and Metabolic Processing
Chemical and Functional Divergence
Table 3: Functional Comparison in Biological Systems
Property | UDP-GlcNAc | UDP-GlcNAz | Key Insight |
---|---|---|---|
OGT Activity | Native substrate | Efficient substrate | Enables O-GlcNAc proteomics |
Peptidoglycan Incorporation | Major PGN precursor | Robust incorporation in E. coli | Labels bacterial cell walls |
PNAG Incorporation | Substrate for PgaCD | Reduced efficiency | Enzyme-dependent tolerance |
Cell-Surface Remodeling | Not applicable | Requires exo-enzymatic delivery (e.g., B3GNT2) | Limited Golgi transport in eukaryotes |
Epimerization | Substrate for UDP-2-epimerases | Generates UDP-ManNAz | Expands azido-sugar toolkit |
The strategic value of UDP-GlcNAz lies in this duality: high mimicry enabling biological processing, paired with unique chemistry enabling precise interrogation of glycosylation. Future refinements aim to enhance its compatibility with underutilized biosynthetic pathways and improve in vivo stability for extended metabolic labeling windows.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1